5-chloro-2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
Description
This pyrimidine-based compound features a chloro group at position 5, a methylsulfanyl (-SMe) group at position 2, and a carboxamide moiety linked to a 2-(trifluoromethyl)phenyl group (Fig. 1). The trifluoromethyl (-CF₃) substituent enhances lipophilicity and metabolic stability, while the pyrimidine core provides a versatile scaffold for biological interactions. Such derivatives are frequently explored in medicinal chemistry for antimicrobial, anticancer, and kinase inhibitory applications .
Properties
IUPAC Name |
5-chloro-2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3OS/c1-22-12-18-6-8(14)10(20-12)11(21)19-9-5-3-2-4-7(9)13(15,16)17/h2-6H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDCWDIITNGLRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the chloro, methylsulfanyl, and trifluoromethylphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability by minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
Anticancer Activity
Pyrimidine derivatives, including 5-chloro-2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide, have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study : A study evaluated the anticancer potential of pyrimidine derivatives against several cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results showed that certain derivatives had lower IC50 values than standard chemotherapeutic agents like etoposide, indicating enhanced efficacy in inhibiting tumor growth .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Chloro-2-methylsulfanyl derivative | MCF-7 | 0.09 |
| Etoposide | MCF-7 | 0.12 |
Antimicrobial Properties
The antimicrobial activity of pyrimidine derivatives has also been documented. These compounds show effectiveness against a range of bacterial strains.
- Case Study : A synthesized pyrimidine compound was tested against several microbial strains, including E. coli and S. aureus, demonstrating significant antibacterial activity at concentrations as low as 0.5 µg/mL .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.5 µg/mL |
| S. aureus | 0.3 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory properties of pyrimidines are another area of interest. Compounds similar to this compound have shown promise in reducing inflammation markers in vitro.
- Case Study : In vitro assays demonstrated that certain pyrimidine derivatives could significantly reduce levels of pro-inflammatory cytokines in cultured cells, suggesting potential therapeutic applications in inflammatory diseases .
Mechanistic Insights
The biological mechanisms through which pyrimidine derivatives exert their effects are critical for understanding their potential applications.
- Anticancer Mechanism : The inhibition of key signaling pathways involved in cell proliferation and survival has been observed in studies involving pyrimidine compounds, leading to apoptosis in cancer cells .
- Antimicrobial Mechanism : Pyrimidines may disrupt bacterial cell wall synthesis or inhibit critical enzymatic functions within microbial cells, contributing to their antimicrobial efficacy .
Agrochemical Potential
Beyond pharmaceutical uses, pyrimidine derivatives are being explored for their applications in agrochemicals due to their biological activity against pests and pathogens affecting crops.
Material Science
The unique properties of pyrimidine compounds make them suitable candidates for applications in material science, particularly in the development of organic semiconductors and photonic devices due to their electronic properties .
Mechanism of Action
The mechanism of action of 5-chloro-2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal biochemical pathways. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor.
Comparison with Similar Compounds
Substituent Variations at Position 2
The methylsulfanyl group in the target compound is a key structural feature. Analogs with alternative sulfur-containing substituents include:
- 5-Chloro-2-[(4-Fluorobenzyl)sulfanyl]-N-[2-(4-Sulfamoylphenyl)ethyl]pyrimidine-4-Carboxamide (): Here, the methylsulfanyl is replaced with a 4-fluorobenzylsulfanyl group. This bulkier substituent may reduce membrane permeability but enhance target specificity due to π-π interactions with aromatic residues .
Modifications in the Carboxamide Side Chain
The 2-(trifluoromethyl)phenyl group in the target compound contrasts with:
- N-[2-(4-Sulfamoylphenyl)ethyl] (): The sulfamoyl group introduces hydrogen-bonding capacity, which could improve solubility and interaction with enzymes like carbonic anhydrases .
Physicochemical and Crystallographic Properties
Solubility and Lipophilicity
Crystallographic Analysis
Crystal structures of related pyrimidines (e.g., ) reveal intramolecular hydrogen bonds (N–H⋯N) and weak C–H⋯π interactions stabilizing the lattice. SHELX software () is frequently employed for refining such structures, enabling precise determination of dihedral angles and conformational flexibility .
Comparative Data Table
Biological Activity
The compound 5-chloro-2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C12H10ClF3N2OS
- Molecular Weight: 332.73 g/mol
The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in various signaling pathways. Research indicates that it may act as an inhibitor of certain kinases, which play crucial roles in cell proliferation and survival.
Pharmacological Studies
- Inhibition of Kinases : Preliminary studies suggest that this compound inhibits specific kinases associated with cancer progression. For example, it has shown selectivity against PI5P4Kγ, a kinase implicated in neurodegenerative diseases and certain cancers .
- Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3), with IC50 values indicating significant growth inhibition .
- Neuroprotective Effects : The compound's ability to penetrate the blood-brain barrier suggests potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative disorders .
Case Studies and Experimental Data
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 5-chloro-2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via sequential nucleophilic substitution and coupling reactions. For example:
- Step 1 : Chlorination of pyrimidine derivatives (e.g., 4-chloro-2-methylsulfanylpyrimidine) using POCl₃ or PCl₃ under reflux conditions .
- Step 2 : Amidation with 2-(trifluoromethyl)aniline via coupling agents like EDCI/HOBt in anhydrous DMF .
- Characterization : Intermediates should be validated using HPLC (≥98% purity) and NMR (¹H/¹³C, 19F for trifluoromethyl groups). X-ray crystallography (as in ) confirms stereochemistry and substituent positioning .
Q. How can researchers ensure structural fidelity of the trifluoromethylphenyl group during synthesis?
- Methodological Answer :
- Use ¹⁹F NMR to monitor the integrity of the CF₃ group, as fluorine shifts are highly sensitive to electronic environment changes .
- Mass spectrometry (HRMS or ESI-MS) verifies molecular weight accuracy, with attention to isotopic patterns for chlorine (³⁵Cl/³⁷Cl) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., sulfanyl group oxidation)?
- Methodological Answer :
- Employ inert atmospheres (N₂/Ar) to prevent sulfanyl oxidation.
- Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd-based for coupling steps) using Design of Experiments (DoE) frameworks .
- Monitor reaction progress via in-situ FTIR or LC-MS to detect intermediates like sulfoxides or over-chlorinated byproducts .
Q. What computational strategies are effective for predicting the compound’s reactivity or binding affinity in medicinal chemistry studies?
- Methodological Answer :
- Use density functional theory (DFT) to model electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites) .
- Molecular docking (AutoDock Vina, Schrödinger) can predict interactions with biological targets (e.g., kinases), leveraging the trifluoromethyl group’s hydrophobicity for binding pocket analysis .
Q. How should contradictory data on the compound’s solubility in polar solvents be resolved?
- Methodological Answer :
- Perform phase-solubility studies in binary solvent systems (e.g., water-ethanol).
- Use Hansen Solubility Parameters (HSPs) to correlate solubility with solvent polarity and hydrogen-bonding capacity .
- Advanced techniques: Dynamic light scattering (DLS) for aggregation studies in aqueous media .
Q. What analytical approaches are recommended for identifying degradation products under accelerated stability testing?
- Methodological Answer :
- Conduct forced degradation (acid/base hydrolysis, thermal stress) followed by UPLC-QTOF-MS for high-resolution fragmentation patterns .
- Compare degradation pathways with related pyrimidine carboxamides (e.g., ’s analogs) to identify common instability motifs (e.g., sulfanyl cleavage) .
Data Contradiction & Validation
Q. How can discrepancies in biological activity data (e.g., IC₅₀ values across assays) be systematically addressed?
- Methodological Answer :
- Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Apply meta-analysis tools (e.g., RevMan) to reconcile data from multiple studies, accounting for assay conditions and cell lines .
Safety & Handling
Q. What safety protocols are critical when handling methylsulfanyl and trifluoromethyl groups?
- Methodological Answer :
- Use fume hoods and explosion-proof equipment due to potential release of toxic H₂S (from sulfanyl groups) or HF (from trifluoromethyl hydrolysis) .
- Implement waste segregation: halogenated waste (chlorine/fluorine) vs. sulfur-containing byproducts .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
